S-4-Nitrobutyryl-CoA

Enzymology Glutaryl-CoA Dehydrogenase Kinetics

S-4-Nitrobutyryl-CoA (CAS 191473-48-0, MW 882.62) is a synthetic derivative of coenzyme A. It is characterized by a nitro group at the γ-position of the butyryl chain, which strongly influences its electronic properties and reactivity with acyl-CoA dehydrogenases.

Molecular Formula C25H41N8O19P3S
Molecular Weight 882.6 g/mol
Cat. No. B15546174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-4-Nitrobutyryl-CoA
Molecular FormulaC25H41N8O19P3S
Molecular Weight882.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H41N8O19P3S/c1-25(2,20(37)23(38)28-6-5-15(34)27-7-9-56-16(35)4-3-8-33(39)40)11-49-55(46,47)52-54(44,45)48-10-14-19(51-53(41,42)43)18(36)24(50-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,36-37H,3-11H2,1-2H3,(H,27,34)(H,28,38)(H,44,45)(H,46,47)(H2,26,29,30)(H2,41,42,43)/t14-,18-,19-,20+,24-/m1/s1
InChIKeyPXNIOQHGCSEKCC-CITAKDKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

S-4-Nitrobutyryl-CoA: A Structurally Validated Acyl-CoA Analog for Glutaryl-CoA Dehydrogenase Research


S-4-Nitrobutyryl-CoA (CAS 191473-48-0, MW 882.62) is a synthetic derivative of coenzyme A . It is characterized by a nitro group at the γ-position of the butyryl chain, which strongly influences its electronic properties and reactivity with acyl-CoA dehydrogenases [1]. Its three-dimensional structure and binding interactions within the active site of human glutaryl-CoA dehydrogenase (GCD) have been determined at a resolution of 2.6 Å [2].

Why S-4-Nitrobutyryl-CoA Cannot Be Replaced by Generic Butyryl-CoA Analogs in GCD Mechanistic Studies


The physiological substrate glutaryl-CoA and other acyl-CoA analogs (e.g., butyryl-CoA, glutaramyl-CoA) cannot substitute for S-4-Nitrobutyryl-CoA in mechanistic studies of human glutaryl-CoA dehydrogenase (GCD). The presence of the strongly electron-withdrawing nitro group at the γ-position fundamentally alters its reactivity with the enzyme's catalytic machinery [1]. This substitution prevents normal flavin reduction while inducing a unique, detectable carbanion intermediate, a property absent in the natural substrate and other analogs lacking this electronic perturbation [2]. Consequently, its use provides specific insights into the proton abstraction and decarboxylation steps of GCD that are otherwise unobservable.

Quantitative Differentiation of S-4-Nitrobutyryl-CoA: Comparative Kinetic, Structural, and Spectroscopic Evidence


Comparative Steady-State Kinetics: S-4-Nitrobutyryl-CoA Exhibits <2% of Glutaryl-CoA Turnover in GCD

As a substrate for human glutaryl-CoA dehydrogenase (GCD), S-4-nitrobutyryl-CoA is oxidized with a kcat that is less than 2% of the kcat for the physiological substrate, glutaryl-CoA, when ferrocenium hexafluorophosphate (FcPF6) is used as the electron acceptor [1]. This very poor substrate activity, a consequence of the γ-nitro group, contrasts sharply with other non-decarboxylating alternate substrates like pentanoyl- and hexanoyl-CoA, which are 'good' substrates for the enzyme [1].

Enzymology Glutaryl-CoA Dehydrogenase Kinetics

Anaerobic Titration Reveals a Unique α-Carbanion Intermediate with S-4-Nitrobutyryl-CoA

Under anaerobic conditions, titration of GCD with S-4-nitrobutyryl-CoA does not lead to reduction of the enzyme's FAD cofactor, a hallmark of normal substrate turnover [1]. Instead, it results in a specific increase in absorbance at 460 nm, which is attributed to the formation of an enzyme-bound α-carbanion intermediate [1]. This is in direct contrast to the physiological substrate glutaryl-CoA, which rapidly reduces the flavin, and other alternate substrates which show varying degrees of flavin reduction [1]. Analysis of these data indicated a binding stoichiometry of about 1.0 [1].

Mechanistic Enzymology Spectroscopy Glutaryl-CoA Dehydrogenase

Crystal Structure of S-4-Nitrobutyryl-CoA Bound to GCD Determined at 2.6 Å Resolution

The X-ray crystal structure of human glutaryl-CoA dehydrogenase in complex with S-4-nitrobutyryl-CoA has been determined at a resolution of 2.6 Å [1]. For comparison, the unliganded (apo) structure of GCD was determined at 2.1 Å resolution in the same study [1]. This direct structural comparison reveals how the analog binds within the active site, with the overall polypeptide fold remaining the same as the apo-enzyme and other family members [1].

Structural Biology X-ray Crystallography Acyl-CoA Dehydrogenase

Unique Chromophore Production (λmax 370 nm) and Nitronate Release with S-4-Nitrobutyryl-CoA

Upon addition to GCD, S-4-nitrobutyryl-CoA triggers the production of a chromophore with a maximum absorbance (λmax) at 370 nm [1]. This is distinct from the 460 nm peak associated with the enzyme-bound α-carbanion [2]. The 370 nm absorbing species, identified as 4-nitronate-but-2-enoyl-CoA, is generated in solution after release from the enzyme's active site, with a pKa of 3.6 [1]. This specific, quantifiable absorbance shift is not observed with the natural substrate glutaryl-CoA, providing a clear, spectroscopically distinct readout of the enzymatic reaction [1].

Mechanistic Enzymology Spectroscopy Biochemistry

Identification of a Novel Enzymatic Product: 4-Nitronate-but-2-enoyl-CoA

The product of the enzymatic oxidation of S-4-nitrobutyryl-CoA by GCD has been unequivocally identified as 4-nitronate-but-2-enoyl-CoA [1]. This identification was achieved through a combination of analytical techniques, including mass spectrometry, 1H NMR, and chemical analyses [1]. In contrast, the natural substrate glutaryl-CoA is converted to crotonyl-CoA and CO2. The formation of this novel, nitronate-containing enoyl-CoA species is a direct and quantifiable result of the γ-nitro group's electronic influence and validates the compound's utility in generating unique, identifiable reaction products [1].

Metabolomics Product Identification Mass Spectrometry

QSAR Correlates Log(kcat) with Field Effect Parameter (F) of γ-Substituent

A quantitative structure-activity relationship (QSAR) analysis across a series of six alternate GCD substrates revealed a good correlation between the logarithm of the turnover number (log(kcat)) and the field effect parameter (F) of the substituent at the γ-position [1]. In this analysis, S-4-nitrobutyryl-CoA was identified as the extreme example due to its strongly electron-withdrawing nitro group (largest F value), which results in the lowest kcat among the series [1]. No correlation was found between any other kinetic or equilibrium constant and the substituent parameters [1].

Quantitative Structure-Activity Relationship (QSAR) Physical Organic Chemistry Enzyme Kinetics

High-Impact Research Applications for S-4-Nitrobutyryl-CoA in Acyl-CoA Dehydrogenase Studies


Mechanistic Dissection of Glutaryl-CoA Dehydrogenase Catalysis

This analog is ideally suited for detailed mechanistic enzymology studies of GCD. Its unique properties allow researchers to decouple the proton abstraction step from flavin reduction, as evidenced by the anaerobic formation of a 460 nm-absorbing α-carbanion [1]. This enables the direct investigation of the catalytic base Glu370's role in abstracting the α-proton, a process that is masked when using natural substrates that rapidly reduce the flavin [2].

Structure-Function Analysis and Rational Drug Design for GCD Deficiencies

The availability of a 2.6 Å crystal structure of the GCD:4-nitrobutyryl-CoA complex provides a validated structural template [1]. Researchers can use this to model the binding of other ligands, understand the structural basis of pathogenic mutations causing glutaric acidemia type I, and conduct structure-based virtual screening or rational design of potential pharmacological chaperones or inhibitors targeting GCD [1].

Spectrophotometric Assay Development for High-Throughput Screening

The unique and quantifiable formation of the 4-nitronate-but-2-enoyl-CoA product, which absorbs strongly at 370 nm (or 366 nm) under aerobic conditions [1], provides a specific and convenient optical readout. This is in stark contrast to the less distinct product of glutaryl-CoA turnover. This absorbance shift can be leveraged to develop continuous, high-throughput spectrophotometric assays for screening compound libraries for GCD modulators or for detailed kinetic characterization of enzyme variants [1].

Quantitative Structure-Activity Relationship (QSAR) Model Refinement

As the extreme example in a series of γ-substituted acyl-CoA analogs [1], S-4-nitrobutyryl-CoA serves as a critical calibration point for building and validating QSAR models that describe the electronic effects on GCD catalysis. Its known kinetic parameters (kcat) and field effect parameter (F) allow it to anchor the correlation, improving the predictive power of models for other, uncharacterized analogs [1].

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